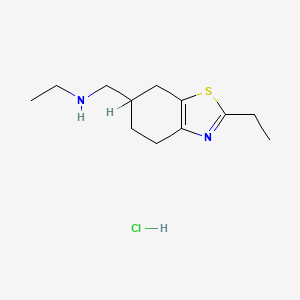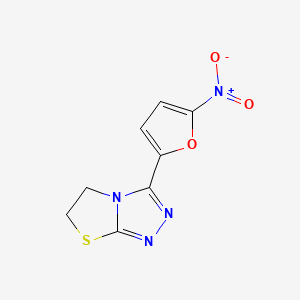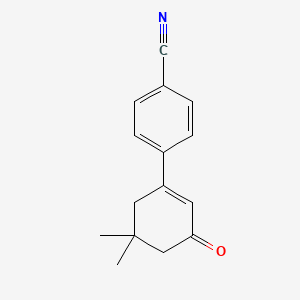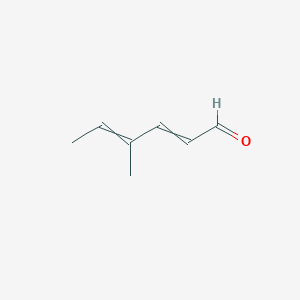
4-Methylhexa-2,4-dienal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylhexa-2,4-dienal is an organic compound with the molecular formula C7H10O. It is a conjugated diene aldehyde, characterized by the presence of two double bonds and an aldehyde group. This compound is known for its role in various chemical reactions and its applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylhexa-2,4-dienal can be achieved through several methods. One common approach involves the aldol condensation of 4-methylpent-2-enal with formaldehyde under basic conditions. The reaction typically requires a strong base such as sodium hydroxide and is carried out at elevated temperatures to facilitate the formation of the conjugated diene system.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient catalytic processes. For instance, the use of transition metal catalysts can enhance the yield and selectivity of the desired product. These methods often employ continuous flow reactors to optimize reaction conditions and improve scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-Methylhexa-2,4-dienal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The double bonds in this compound can participate in electrophilic addition reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), hydrohalic acids (HCl, HBr)
Major Products Formed
Oxidation: 4-Methylhexa-2,4-dienoic acid
Reduction: 4-Methylhexa-2,4-dienol
Substitution: Halogenated derivatives of this compound
Aplicaciones Científicas De Investigación
4-Methylhexa-2,4-dienal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through aldol condensation and other reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor to bioactive compounds.
Industry: this compound is used in the production of fragrances and flavoring agents due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-Methylhexa-2,4-dienal involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their structure and function. Additionally, the conjugated diene system can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Hexadienal: Another conjugated diene aldehyde with similar chemical properties.
4-Methylhexa-3,5-dienal: A structural isomer with different double bond positions.
4-Methylcyclohex-3-en-1-one: A related compound with a cyclohexene ring structure.
Uniqueness
4-Methylhexa-2,4-dienal is unique due to its specific arrangement of double bonds and the presence of a methyl group at the fourth position. This structural feature imparts distinct reactivity and chemical behavior, making it valuable in various synthetic and research applications.
Propiedades
Número CAS |
76251-91-7 |
|---|---|
Fórmula molecular |
C7H10O |
Peso molecular |
110.15 g/mol |
Nombre IUPAC |
4-methylhexa-2,4-dienal |
InChI |
InChI=1S/C7H10O/c1-3-7(2)5-4-6-8/h3-6H,1-2H3 |
Clave InChI |
QVYTWTDUAISYFX-UHFFFAOYSA-N |
SMILES canónico |
CC=C(C)C=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


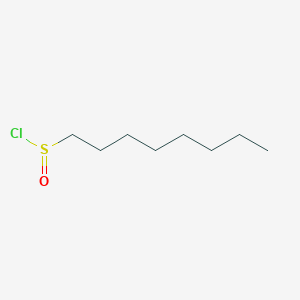
![[(3S)-2-methylhex-4-en-3-yl]benzene](/img/structure/B14454582.png)

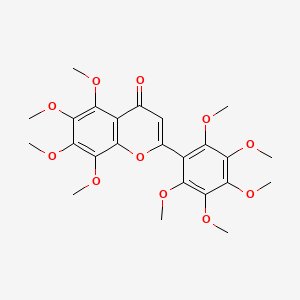
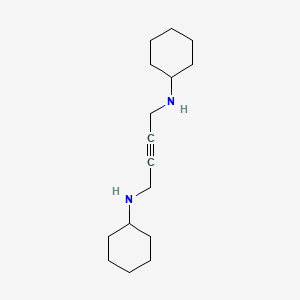
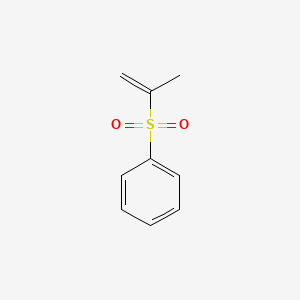
![8-Ethynyl-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14454621.png)
![2-[(Acetyloxy)imino]-1-(morpholin-4-yl)butane-1,3-dione](/img/structure/B14454628.png)
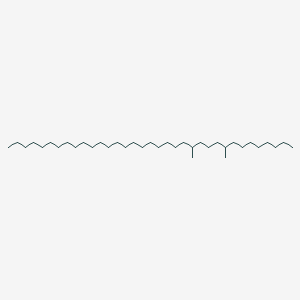

![2-[Methoxy(phenyl)methyl]-1H-pyrrole](/img/structure/B14454646.png)
